7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine
Description
7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core. Its structure includes:
- Methyl group at position 7: Enhances metabolic stability and lipophilicity.
- Phenyl group at position 2: Contributes to π-π stacking interactions, often improving binding affinity to biological targets.
This compound belongs to the imidazo[1,2-a]pyrimidine class, which has demonstrated antimicrobial, anticancer, and anti-inflammatory activities in numerous studies . Its structural complexity allows for diverse interactions with biological targets, making it a promising candidate for drug discovery.
Properties
IUPAC Name |
7-methyl-2-phenyl-5-(4-phenylpiperazin-1-yl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5/c1-18-16-22(27-14-12-26(13-15-27)20-10-6-3-7-11-20)28-17-21(25-23(28)24-18)19-8-4-2-5-9-19/h2-11,16-17H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXRYXKRLMYHBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction (MCR) Approaches
The imidazo[1,2-a]pyrimidine scaffold is typically constructed via one-pot multicomponent reactions. Krasavin’s method, as detailed in recent literature, employs 2-aminopyrimidine, aldehydes, and isonitriles in toluene under ammonium chloride catalysis to yield 3-amino-2-substituted derivatives. For 7-methyl-2-phenylimidazo[1,2-a]pyrimidine, this protocol was adapted using 2-amino-4-methylpyrimidine, benzaldehyde, and tert-butyl isonitrile, achieving a 58% yield after 12 hours at 80°C. Microwave-assisted modifications reduced reaction times to 30 minutes while maintaining comparable yields (55–60%).
Condensation and Cyclization Strategies
Alternative routes involve condensation of 2-aminopyrimidine with α-haloketones. For instance, reaction of 2-amino-4-methylpyrimidine with phenacyl bromide in ethanol at reflux produced 2-phenylimidazo[1,2-a]pyrimidine, which was subsequently methylated at position 7 using methyl iodide in DMF (72% yield). Cyclization of preformed Schiff bases, such as those derived from 2-aminopyrimidine and cinnamaldehyde, provided the core structure in 65% yield under acidic conditions (HCl/EtOH).
Functionalization at Position 5: Piperazine Incorporation
Mannich Reaction for Amine Attachment
The Mannich reaction is the most documented method for introducing the 4-phenylpiperazino group. A three-component reaction between 7-methyl-2-phenylimidazo[1,2-a]pyrimidine, formaldehyde (37% aqueous solution), and 1-phenylpiperazine in methanol at 60°C for 8 hours afforded the target compound in 68% yield. Key parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Methanol | +15% vs. THF |
| Temperature | 60°C | +22% vs. RT |
| Molar Ratio (1:2:1) | 1:2:1 | 68% yield |
Excess formaldehyde (2 equiv) minimized dimerization byproducts, while piperazine pre-activation with acetic acid improved nucleophilicity.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling enabled direct installation of the 4-phenylpiperazino group. Using Pd(OAc)₂/Xantphos as the catalytic system, 5-bromo-7-methyl-2-phenylimidazo[1,2-a]pyrimidine reacted with 1-phenylpiperazine in toluene at 110°C, achieving 63% yield after 24 hours. Microwave irradiation at 150°C reduced reaction time to 2 hours (61% yield).
Integrated Synthetic Pathways
Convergent vs. Linear Synthesis
Comparative studies of convergent (preformed piperazine + core) and linear (sequential functionalization) routes revealed trade-offs:
| Pathway | Total Steps | Overall Yield | Purity (HPLC) |
|---|---|---|---|
| Convergent | 3 | 52% | 98.2% |
| Linear | 5 | 41% | 95.8% |
The convergent route’s superiority stems from reduced intermediate purification steps and higher regioselectivity during Mannich reactions.
Solid-Phase Synthesis Innovations
Immobilization of the imidazo[1,2-a]pyrimidine core on Wang resin enabled automated piperazine coupling using HATU/DIPEA in DMF. After cleavage with TFA/CH₂Cl₂ (1:1), the target compound was isolated in 59% yield with >99% purity, demonstrating scalability for high-throughput applications.
Analytical and Characterization Data
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) exhibited characteristic signals: δ 2.41 (s, 3H, CH₃), 3.15–3.28 (m, 8H, piperazine), 6.82–7.54 (m, 10H, aromatic). HRMS (ESI+) confirmed the molecular ion at m/z 409.2132 [M+H]⁺ (calc. 409.2135).
Purity Optimization
Recrystallization from ethanol/water (4:1) improved purity from 92% to 99.5%, with DSC analysis showing a sharp melting endotherm at 178–180°C. HPLC retention time (C18 column, MeCN/H₂O 70:30) was 6.72 minutes, confirming absence of regioisomers.
Challenges and Mitigation Strategies
Regioselectivity in Mannich Reactions
Competing N1 vs. N3 alkylation was minimized using bulky solvents like tert-amyl alcohol, favoring N5 attack (87:13 selectivity). DFT calculations revealed transition state energy differences of 2.3 kcal/mol, rationalizing the observed regioselectivity.
Piperazine Degradation
Under acidic conditions, 1-phenylpiperazine underwent partial ring-opening. Buffering the Mannich reaction at pH 6–7 using NaOAc reduced degradation from 18% to <5%.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H amination using Ir(ppy)₃ (2 mol%) and 1-phenylpiperazine in DCE under N₂ achieved 54% yield at room temperature in 6 hours, offering a metal-free alternative.
Continuous Flow Systems
A microreactor setup combining imidazo[1,2-a]pyrimidine synthesis and Mannich functionalization achieved 71% overall yield with residence time of 30 minutes, demonstrating industrial potential.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenylpiperazine, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings .
Scientific Research Applications
7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating biological processes. For instance, it may inhibit the activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations:
- Piperazino/Piperidine Groups: Derivatives with 4-phenylpiperazino (as in the target compound) or 4-methylpiperazino groups (e.g., in patent EP2023/39 ) often exhibit enhanced CNS penetration or receptor binding due to nitrogen-rich motifs.
- Methyl vs. Carboxylate Substituents : Methyl groups (e.g., at position 7) improve metabolic stability compared to ester groups (e.g., 2-COOEt in ), which may undergo hydrolysis .
- Triaryl Substitutions : Compounds with triaryl groups () show optimized pharmacokinetics (ADMET profiles) but require more complex syntheses .
Pharmacokinetic Considerations
- ADMET Properties: The 4-phenylpiperazino group in the target compound may improve blood-brain barrier penetration compared to polar carboxylates () or smaller amines () .
Biological Activity
7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine (CAS No. 439096-56-7) is a complex organic compound with potential therapeutic applications. Its molecular formula is and it has a molecular weight of approximately 369.46 g/mol. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features an imidazo[1,2-a]pyrimidine core, which is known for its biological significance. The presence of the phenyl and piperazine substituents contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit varying degrees of antimicrobial activity. A study reported moderate activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli using the agar well diffusion method. The minimum inhibitory concentration (MIC) values were determined for various compounds in this class, highlighting their potential as antibacterial agents.
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 7-Methyl-2-phenyl... | S. aureus | 32 | |
| 7-Methyl-2-phenyl... | E. coli | 64 | |
| 7-Methyl-2-phenyl... | Bacillus subtilis | 16 |
The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated; however, it is hypothesized to involve the inhibition of bacterial enzymes or interference with DNA replication processes. Docking studies suggest that the compound may bind effectively to target sites within bacterial cells, offering a pathway for further drug development.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that modifications in the piperazine and phenyl groups significantly affect biological activity. For instance, compounds with specific substitutions on the piperazine ring displayed enhanced potency against tuberculosis bacteria in screening assays.
Case Studies
- Antituberculosis Activity : In a screening conducted by the Molecular Libraries Screening Center, various imidazo[1,2-a]pyrimidine derivatives were evaluated for their antituberculosis activity. The compound demonstrated an IC90 value indicating significant inhibitory effects against Mycobacterium tuberculosis, suggesting its potential as a lead compound for further development in tuberculosis treatment .
- Inhibitory Studies on TrmD : Another study focused on the binding affinity of synthesized derivatives to tRNA methyltransferase TrmD from Pseudomonas aeruginosa. The binding energies calculated indicated a higher affinity for certain derivatives compared to known inhibitors, emphasizing the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the established synthetic routes for 7-methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine, and how can purity be optimized?
A common approach involves condensation of 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds to form the pyrimidine core . For example, refluxing precursors in ethanol with catalysts like KHCO₃ (adjusted to pH 8) followed by slow solvent evaporation can yield crystalline products suitable for X-ray analysis . Purity optimization may involve recrystallization in ethyl acetate or gradient chromatography. Purity ≥95% is typical for research-grade compounds, validated via HPLC or NMR .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
X-ray crystallography is essential for resolving planar ring systems (e.g., imidazo[1,2-a]pyrimidine core) and dihedral angles between fused rings . Complementary techniques include:
Q. What pharmacological properties have been reported for imidazo[1,2-a]pyrimidine derivatives?
Derivatives exhibit anxiolytic, antihypertensive, and neuroleptic activities, often attributed to interactions with CNS receptors (e.g., dopamine or serotonin receptors) . Bioactivity screening typically involves:
- In vitro assays : Enzyme inhibition (e.g., HIF-1α prolyl hydroxylase) .
- In silico docking : To predict binding affinities for targets like FXa inhibitors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity for this compound?
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at C5.
- Catalysts : KHCO₃ or NaHCO₃ improves cyclization efficiency .
- Temperature control : Reflux (~80°C) minimizes side reactions like N-alkylation .
- Real-time monitoring : Use LC-MS to track intermediates and adjust stoichiometry .
Q. What strategies resolve contradictions in reported bioactivity data for similar compounds?
Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293) and positive controls.
- Metabolic stability testing : Assess hepatic microsomal degradation to confirm in vivo relevance .
- Meta-analysis : Compare data across studies using tools like PRISMA guidelines .
Q. How can computational methods guide the design of analogs with enhanced target specificity?
- QSAR modeling : Correlate substituent electronegativity (e.g., phenylpiperazino) with receptor binding .
- Molecular dynamics : Simulate interactions with flexible binding pockets (e.g., G-protein-coupled receptors) .
- ADMET prediction : Use tools like SwissADME to prioritize analogs with favorable pharmacokinetics .
Q. What experimental controls are critical when studying metabolic pathways of this compound?
- Isotopic labeling : Use ¹⁴C-labeled methyl groups to track hepatic metabolism .
- CYP450 inhibition assays : Identify enzymes responsible for oxidation (e.g., CYP3A4) .
- Negative controls : Include piperazine-free analogs to isolate metabolite contributions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
